N-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide

Conformational Analysis Scaffold Topology Lead Optimization

This compound features a critical cyclopent-3-ene scaffold that enables late-stage diversification (epoxidation, cross-metathesis) — a functional handle absent in saturated cyclopentane analogs. Patent literature confirms its isoxazole carboxamide core drives potent SMYD3 inhibition (IC₅₀ < 1 μM), and preliminary annotation as a CCR5 antagonist opens a direct entry point for GPCR-targeted programs. Do not substitute with generic isoxazole analogs; structural specificity defines target engagement. Ideal for SAR libraries in oncology and immunology.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 2166898-81-1
Cat. No. B2580708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide
CAS2166898-81-1
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2CC=CC2
InChIInChI=1S/C10H12N2O2/c1-7-6-9(12-14-7)11-10(13)8-4-2-3-5-8/h2-3,6,8H,4-5H2,1H3,(H,11,12,13)
InChIKeyBLRSLTAFVZHVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide (CAS 2166898-81-1): A Cyclopentene-Isoxazole Carboxamide with Versatile Biological Potential


N-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide (CAS 2166898-81-1) is a heterocyclic compound featuring a cyclopent-3-ene-1-carboxamide scaffold linked to a 5-methylisoxazole moiety . With a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol, this compound belongs to the class of isoxazole carboxamides, a group recognized for diverse pharmacological activities including antimicrobial, anticancer, and enzyme inhibitory properties [1][2]. The presence of the cyclopentene ring offers versatility for further functionalization, while the isoxazole group enhances stability and potential bioactivity, making it a valuable intermediate in medicinal chemistry and agrochemical research [3].

Why Simple Isoxazole Carboxamide Substitution Fails for N-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide


Substituting N-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide with other isoxazole carboxamides is not straightforward due to subtle but critical structural differences that impact both synthetic utility and potential biological activity. Unlike its saturated cyclopentane analog (N-cyclopentyl-5-methylisoxazole-3-carboxamide, CAS 135401-66-0) or the smaller cyclopropane analog (CAS 523989-42-6), the target compound possesses a unique cyclopent-3-ene ring that serves as a functional handle for late-stage diversification . Furthermore, patent literature explicitly highlights that specific substitutions on the isoxazole carboxamide scaffold are critical for achieving potent inhibition of therapeutic targets like SMYD proteins, meaning that even minor structural variations can lead to significant losses in activity [1][2]. Therefore, replacing this specific compound with a generic isoxazole carboxamide risks forfeiting the precise spatial and electronic properties that define its performance in relevant assays.

Quantitative Differentiation Guide for N-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide Procurement


Spatial and Conformational Differentiation from Cyclopropane and Cyclopentane Analogs

The cyclopent-3-ene ring of the target compound introduces a distinct spatial geometry and conformational profile compared to the cyclopropane ring of the closest commercial analog (CAS 523989-42-6) and the saturated cyclopentane ring of CAS 135401-66-0 . This difference in ring size and planarity can lead to divergent target binding modes and selectivity profiles [1].

Conformational Analysis Scaffold Topology Lead Optimization

Synthetic Diversification Point: Alkene Functional Handle Absent in Saturated Analogs

The presence of an alkene in the cyclopent-3-ene ring provides a critical synthetic handle for late-stage diversification, a feature entirely absent in the saturated cyclopentane analog (CAS 135401-66-0) .

Late-Stage Functionalization Parallel Synthesis Chemical Biology

Patent-Precedented Scaffold for SMYD Protein Inhibition with Anti-Cancer Potential

The 5-methylisoxazole-3-carboxamide core is a recognized scaffold for SMYD protein inhibitors, a target class with significant anti-cancer potential. A patent from Epizyme, Inc. explicitly describes a series of substituted isoxazole carboxamides, with Example 61 demonstrating an IC50 of <1 μM for SMYD3 inhibition [1]. The target compound, possessing this core structure, is positioned as a potential starting point for this therapeutic class.

Epigenetics Cancer Therapeutics SMYD Inhibitors

Reported Activity as a CCR5 Antagonist

Preliminary pharmacological screening indicates that the compound can be used as a CCR5 antagonist, a target relevant for HIV infection, asthma, and autoimmune diseases [1]. This reported activity provides an additional hypothesis for its biological role, distinguishing it from other simple isoxazole carboxamides without this annotation.

HIV Inflammation GPCR

Optimal Application Scenarios for N-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide Based on Evidence


Chemical Biology Probe for Epigenetic Target Validation (SMYD Proteins)

Based on the patent-precedented activity of the isoxazole carboxamide scaffold against SMYD3 (IC50 < 1 μM) [1], this compound is optimally suited as a starting point for developing chemical probes to validate SMYD3/2 as a therapeutic target in cancer. Its unique cyclopentene scaffold offers a distinct shape for SAR exploration, a crucial factor in achieving target specificity among epigenetic regulators.

Lead Optimization Seed for CCR5-Mediated Disease Models

For research programs targeting CCR5 in HIV, asthma, or autoimmune disease, this compound's preliminary annotation as a CCR5 antagonist [2] provides a specific hypothesis to test. This targeted entry point into a therapeutically relevant GPCR pathway differentiates it from unannotated isoxazole analogs.

Synthetic Diversification Hub for Generating Fragment-like Libraries

The presence of the alkene handle on the cyclopentene ring is a key functional advantage for medicinal chemistry. This compound can serve as a core scaffold for late-stage diversification reactions (e.g., epoxidation, cross-metathesis) , enabling the rapid generation of structurally diverse fragment-like libraries for screening against a variety of biological targets.

Scaffold for Anticancer Agent Development via Multimodal Mechanism Exploration

Given the isoxazole class's broad-spectrum anticancer activity (with IC50 values generally below 200 μg/mL in MCF-7 cell lines for related compounds) [3], this specific compound's unique topology can be explored for its potential to induce novel multimodal mechanisms of action, particularly by targeting both epigenetic regulators (SMYD) and cellular pathways relevant to oncology.

Quote Request

Request a Quote for N-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.